An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound of interest in natural product chemistry. The primary focus of this document is to detail its natural source, available data on its isolation, and to highlight areas where further research is critically needed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields who are interested in the potential applications of this molecule.
Introduction
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a pyranone derivative with a phenolic substituent. Its chemical structure suggests potential for biological activity, making it a target for phytochemical investigation. The stereochemistry of the molecule is of particular importance, with the (S)-enantiomer being the form isolated from its primary natural source. This guide will focus on the naturally occurring (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.
Natural Source
The sole identified natural source of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is the plant Scutellaria barbata D.Don.[1][2][3][4] This herbaceous plant, belonging to the Lamiaceae family, is a well-known traditional Chinese medicine. It is widely distributed in southern China and other parts of Asia and has been historically used for its purported anti-inflammatory and antitumor properties.[5]
Quantitative Data
A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one in Scutellaria barbata. To date, no studies have been published that report the yield or concentration of this specific compound from the plant material. While methods for the quantitative analysis of other flavonoids and phenolic compounds in Scutellaria barbata have been developed, they have not been applied to this particular molecule.[5][6] This lack of quantitative data presents a major hurdle in assessing the feasibility of its extraction for research and development purposes.
Table 1: Summary of Natural Source and Quantitative Data
| Compound | Natural Source | Plant Part | Quantitative Data (Yield/Abundance) | Citation |
| (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | Scutellaria barbata D.Don | Aerial parts | Not Reported | [1] |
Experimental Protocols
The initial isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one was reported by Wang et al. in 2011.[1] However, the published work provides a general overview of the methodology rather than a detailed, step-by-step protocol.
General Isolation and Purification Workflow
The isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one from Scutellaria barbata involves a multi-step process that can be broadly categorized as extraction followed by chromatographic separation.
Caption: General workflow for the isolation of the target compound.
Detailed Methodologies (Information Gap)
A significant limitation in the current body of research is the absence of a detailed experimental protocol for the isolation and purification of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Key missing details include:
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Extraction Parameters: Specifics of the ethanol extraction process, such as the ethanol concentration, temperature, extraction time, and solid-to-liquid ratio, are not available.
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Chromatographic Conditions: Detailed parameters for column chromatography (e.g., stationary phase, mobile phase gradient) and preparative HPLC (e.g., column type, mobile phase composition, flow rate, detection wavelength) have not been published.
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Spectroscopic Data: While the structure was elucidated by spectroscopic analysis, the complete raw data (¹H-NMR, ¹³C-NMR, and mass spectrometry data) is not readily accessible in a detailed format in the primary literature.[1]
Biological Activity and Signaling Pathways (Information Gap)
A critical knowledge gap exists regarding the biological activity of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. There are currently no published studies investigating its pharmacological effects, such as cytotoxic, anti-inflammatory, or antioxidant activities. Consequently, no signaling pathways involving this compound have been elucidated.
It is important to distinguish the target compound from the structurally similar but distinct molecule, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). DDMP has been reported to possess antioxidant properties.[7][8] However, these findings cannot be extrapolated to 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one due to differences in their chemical structures.
The lack of biological data makes it impossible to create the requested diagrams of signaling pathways.
Future Directions
The current state of knowledge on 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one presents several opportunities for future research. The following areas are of high priority:
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Development of a Quantitative Method: Establishing a validated analytical method, such as HPLC or UPLC-MS/MS, for the quantification of the compound in Scutellaria barbata is essential.
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Optimization of Isolation Protocol: A systematic study to optimize the extraction and purification procedures is needed to improve yield and purity, facilitating further research.
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Screening for Biological Activity: Comprehensive in vitro screening of the purified compound is required to identify any potential cytotoxic, anti-inflammatory, antioxidant, or other pharmacological activities.
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Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.
Conclusion
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a natural product isolated from Scutellaria barbata. Despite its discovery over a decade ago, there remains a significant lack of fundamental scientific data, including its abundance in the natural source, a detailed isolation protocol, and any information on its biological activities. This technical guide consolidates the limited available information and highlights the substantial knowledge gaps that need to be addressed by future research. The elucidation of these missing details is crucial for unlocking the potential of this compound for applications in drug discovery and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization and quantification of the chemical compositions of Scutellariae Barbatae herba and differentiation from its substitute by combining UHPLC-PDA-QTOF-MS/MS with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chromatographic fingerprint and quantitative analysis of seven bioactive compounds of Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the quality differences and seasonal dynamics of flavonoids between the aerial parts and roots of Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
